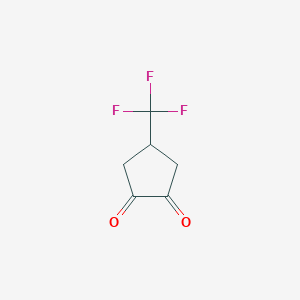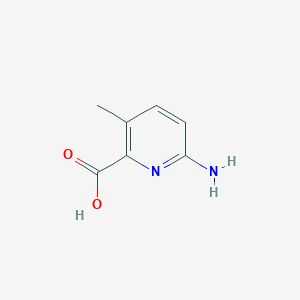
4-(Trifluoromethyl)cyclopentane-1,2-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Trifluoromethyl)cyclopentane-1,2-dione is a chemical compound with the CAS Number: 2503201-73-6. It has a molecular weight of 166.1 and is typically stored at temperatures below -10°C. It is usually available in the form of a powder .
Molecular Structure Analysis
The IUPAC name for this compound is this compound and its InChI Code is 1S/C6H5F3O2/c7-6(8,9)3-1-4(10)5(11)2-3/h3H,1-2H2 . This suggests that the compound contains a cyclopentane ring with a trifluoromethyl group and two carbonyl groups.Physical And Chemical Properties Analysis
This compound is a powder with a molecular weight of 166.1. It is typically stored at temperatures below -10°C .Applications De Recherche Scientifique
Hydrogenation in Polymer and Fuel Synthesis
4-(Trifluoromethyl)cyclopentane-1,2-dione has been explored in the hydrogenation of cyclic 1,3-diones, contributing to the development of polymers and fuels. This process involves the conversion of cyclopentane-1,3-dione to its 1,3-diols using heterogeneous catalysts, demonstrating its potential as a building block in various industrial applications (van Slagmaat et al., 2021).
Drug Design and Carboxylic Acid Isostere
In drug design, the cyclopentane-1,3-dione unit, closely related to this compound, has been identified as an effective isostere for the carboxylic acid functional group. This property has led to its application in the synthesis of thromboxane A2 receptor antagonists, showing its versatility in medicinal chemistry (Ballatore et al., 2011).
Catalytic Enantioselective Synthesis
The compound plays a significant role in the catalytic enantioselective synthesis of natural products. For instance, it has been used in the synthesis of prostaglandin E1 methyl ester, highlighting its utility in creating complex molecular structures with high enantiomeric purity (Arnold et al., 2002).
Intermediate in Organic Synthesis
This compound serves as a synthetic intermediate in the preparation of diverse organic compounds. Its stability and reactivity make it a valuable precursor in the synthesis of various structurally complex molecules (Wrobel & Cook, 1980).
Polymerization Catalyst
The compound has been used in catalyzing polymerization reactions, such as in the synthesis of polyenes with π-conjugated donor substituents. This application demonstrates its effectiveness in facilitating complex chemical transformations (Rodríguez et al., 1997).
Synthon in Steroids Synthesis
In the field of steroids synthesis, 2-Trifluoromethyl-1,3-cyclopentanedione, a closely related compound, has been used as a versatile synthon. This application underscores its importance in the synthesis of optically active steroid derivatives (Blazejewski et al., 1985).
Safety and Hazards
Orientations Futures
While specific future directions for this compound are not mentioned in the sources I found, compounds with similar structures are often used in the development of clinically active drugs . Therefore, it’s possible that future research could explore the potential of 4-(Trifluoromethyl)cyclopentane-1,2-dione in drug development.
Propriétés
IUPAC Name |
4-(trifluoromethyl)cyclopentane-1,2-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3O2/c7-6(8,9)3-1-4(10)5(11)2-3/h3H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZCHWGFUNNWCID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)C1=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(4-phenylpiperazin-1-yl)ethyl]-4-propylbenzamide](/img/structure/B2922279.png)
![2-(2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-oxoethyl)-6-cyclopropylpyridazin-3(2H)-one](/img/structure/B2922280.png)
![4-[(2,6-Difluorophenyl)methyl]piperidine hydrochloride](/img/structure/B2922281.png)
![Benzo[b]thiophen-2-yl(3-(4-methoxyphenyl)azepan-1-yl)methanone](/img/structure/B2922282.png)

![9-bromo-5H-pyrido[4,3-b]indole](/img/structure/B2922285.png)


![4-methyl-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide](/img/structure/B2922292.png)

![N-(3,5-dimethylphenyl)-3-[(4-methylphenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2922297.png)
![2-(2-Methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B2922298.png)
